molecular formula C12H23N3O B14024476 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone

1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone

Katalognummer: B14024476
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: ACXTTWGANQTENC-NEPJUHHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone is a chemical compound with the molecular formula C12H23N3O It is known for its unique structure, which includes a piperazine ring and an aminocyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone typically involves multi-step procedures. One common method includes the reaction of piperazine with an appropriate aminocyclohexyl derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-(3-Aminocyclohexyl)piperazin-1-yl)ethanone
  • 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

Uniqueness

1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H23N3O

Molekulargewicht

225.33 g/mol

IUPAC-Name

1-[4-[(1S,3R)-3-aminocyclohexyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C12H23N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h11-12H,2-9,13H2,1H3/t11-,12+/m1/s1

InChI-Schlüssel

ACXTTWGANQTENC-NEPJUHHUSA-N

Isomerische SMILES

CC(=O)N1CCN(CC1)[C@H]2CCC[C@H](C2)N

Kanonische SMILES

CC(=O)N1CCN(CC1)C2CCCC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.